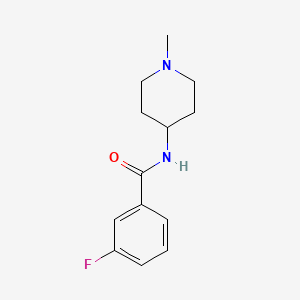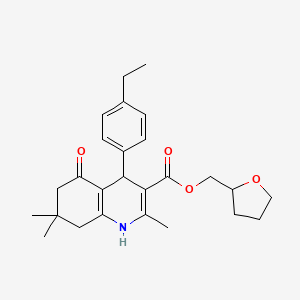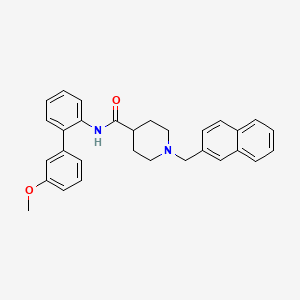
3-(4-chlorophenyl)-1-(3-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(3-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
The 3-(4-chlorophenyl)-1-(3-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research. One of the most significant uses is in the field of medicinal chemistry, where it is used for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-1-(3-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that the compound acts by inhibiting the activity of specific enzymes or proteins in the body, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer treatment, the compound has been shown to induce apoptosis (cell death) in cancer cells, while in Alzheimer's and Parkinson's disease, it has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-(4-chlorophenyl)-1-(3-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is its high potency, which makes it an ideal compound for use in lab experiments. However, the compound also has limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-1-(3-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole. One of the most promising areas of research is the development of new drugs based on the compound for the treatment of various diseases. Additionally, further studies are needed to understand the compound's mechanism of action fully. Finally, the synthesis of the compound needs to be optimized to reduce costs and improve availability.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in scientific research. Its high potency and promising results in the treatment of various diseases make it an ideal compound for use in lab experiments. Further research is needed to fully understand the compound's mechanism of action and optimize its synthesis for wider use in scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-1-(3-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole can be achieved through a multi-step reaction process. One of the commonly used methods includes the reaction of 4-chlorobenzaldehyde, 3-fluoroacetophenone, and 4-fluoroacetophenone with hydrazine hydrate in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the desired compound.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-(3-fluorophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N2/c22-16-8-4-14(5-9-16)20-13-21(15-6-10-17(23)11-7-15)26(25-20)19-3-1-2-18(24)12-19/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVPBWDRBHSXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4949036.png)
![4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione](/img/structure/B4949043.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4949054.png)
![2-{2-bromo-4-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4949056.png)



![5-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949101.png)
![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4949120.png)
![1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
